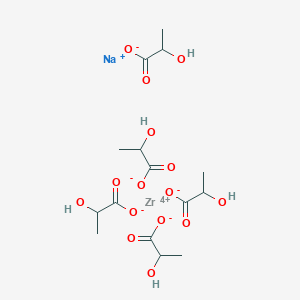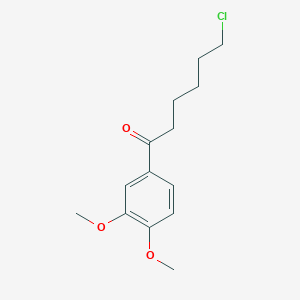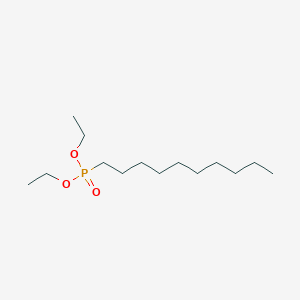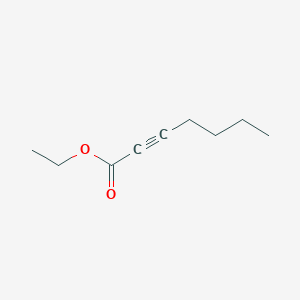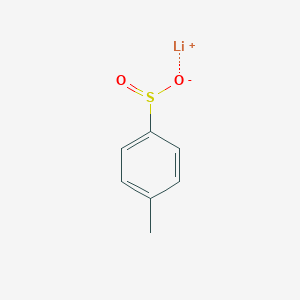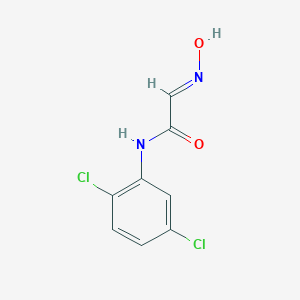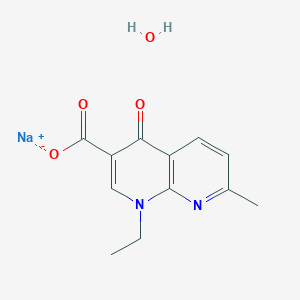
1,3-Diphenylisobenzothiophene
Descripción general
Descripción
1,3-Diphenylisobenzothiophene is a chemical compound with the molecular formula C20H14S. It is used in various applications, including as a building block in heterocyclic compounds . It is also used as a fluorescent probe for the detection of superoxide anion radical (O2-) inside the membrane lipid layer by DPBF fluorescence quenching method .
Aplicaciones Científicas De Investigación
1. Photophysical and Photochemical Properties
- Photolysis of 1,3-diphenylisobenzothiophene derivatives leads to the formation of triplet states characterized by IR, UV/vis, and EPR spectroscopy. These triplet states are significant in understanding the photophysical and photochemical properties of these compounds (DePinto et al., 2007).
2. Synthesis and Properties of Polymers
- 1,3-Diphenylisobenzothiophene derivatives are used in synthesizing poly(p-phenylenevinylene) derivatives. These polymers exhibit properties like solubility in organic solvents and photoluminescence, making them potential candidates for applications in light-emitting materials (Mikroyannidis et al., 2004).
3. Construction of Multifunctional Compounds
- The reaction of 1,3-diphenylisobenzothiophene-based 1,3-dipoles with electron-deficient alkenes and alkynes provides an efficient strategy for constructing multifunctional dihydroselenophenes and selenopheno[2,3-b]pyrazines. This showcases the versatility of 1,3-diphenylisobenzothiophene derivatives in organic synthesis (Zhang & Cheng, 2009).
4. Catalyst in Organometallic Reactions
- 1,3-Diphenylisobenzothiophene compounds have been used in organometallic chemistry, particularly in reactions involving the activation of carbon-sulfur bonds. This application is crucial in understanding and developing new catalytic processes (Oster et al., 2010).
5. Application in Organic Light Emitting Diodes (OLEDs)
- Mixtures containing 1,3-diphenylisobenzothiophene derivatives have been used to develop highly efficient OLEDs. These materials contribute to the creation of devices with high external quantum efficiency and stability, indicating their potential in advanced display and lighting technologies (Sun et al., 2016).
Propiedades
IUPAC Name |
1,3-diphenyl-2-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXSNTYLVXFUAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300326 | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylisobenzothiophene | |
CAS RN |
16587-39-6 | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diphenylisobenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



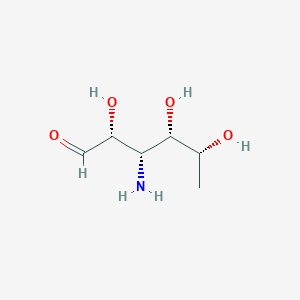
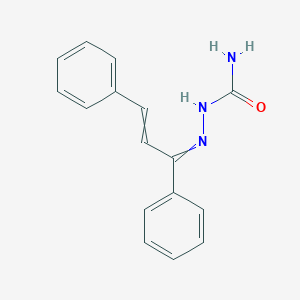
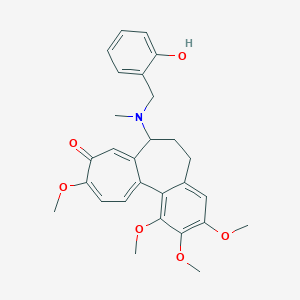
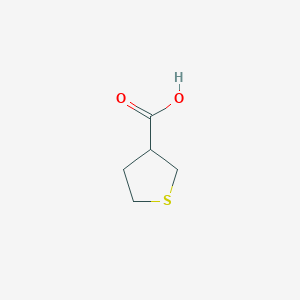

![Butanamide, N-(5-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)azo]-3-oxo-](/img/structure/B97213.png)
